2-Ethynylcyclopropanecarboxylic acid
Overview
Description
ECCA is a cyclic unsaturated carboxylic acid. It is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. The molecular formula of ECCA is C6H6O2 , and it has a molecular weight of 110.11 g/mol.
Synthesis Analysis
The synthesis of ECCA involves the reaction of alkyl diazoacetates with gaseous divinyl . A simple method for the preparation of ECCA and its esters has been proposed. It consists of the dehydrobromination with aqueous-alcoholic KOH of 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid or its esters, obtained by the low-temperature bromination of 2-vinylcyclopropanecarboxylic acid or its esters .Molecular Structure Analysis
ECCA, like other carboxylic acids, has a carboxyl group (COOH) in its structure . The carboxyl group is polar due to the presence of a carbonyl group (C=O) and a hydroxyl group (OH). The carbonyl carbon and the oxygen are both sp2 hybridized, giving the carboxylic acid a trigonal planar shape around the carbonyl carbon .Physical And Chemical Properties Analysis
Carboxylic acids, such as ECCA, are weak acids compared to mineral acids like hydrochloric, perchloric, nitric, and sulfuric acids . They partially dissociate in aqueous solution, with acidity constants (Ka) being approximately 10^-5 . The acidity of the carboxyl group arises from the polar nature of the carbonyl group .Scientific Research Applications
Chemical Synthesis and Reactions
2-Ethynylcyclopropanecarboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis. For instance, Kretschik et al. (1995) investigated the preparation of ethynylcyclopropanecarboxylic acid esters, which were converted into acyl chlorides and then reacted to form alkynylcyclopropylcarbene complexes of chromium and tungsten. This study showcased the potential of these compounds in creating complex ligand structures (Kretschik, Nieger, & Dötz, 1995). Similarly, Riemer and Rigby (1966) synthesized 2-ethynyl-2-hydroxy-1,3-dimethylcyclohexanecarboxylic acid and explored its reactions with various catalysts and reagents, revealing the substance's flexibility in undergoing molecular rearrangements (Riemer & Rigby, 1966).
Biosynthesis and Plant Growth
1-Aminocyclopropane-1-carboxylic acid (ACC), a closely related compound, plays a crucial role in ethylene biosynthesis in plants. This aspect of ethylene biosynthesis was explored by Pirrung, Dunlap, and Trinks (1989), who prepared optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of a precursor to ethylene, for use in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989). Vanderstraeten and Van Der Straeten (2017) also highlighted the role of ACC in ethylene biosynthesis, emphasizing its transport and regulation in plant development and response to environmental cues (Vanderstraeten & Van Der Straeten, 2017).
Organometallic Chemistry
In the domain of organometallic chemistry, Sakai et al. (2008) demonstrated the use of a 2-ethynylaniline with different terminal substituent groups, including this compound, in the synthesis of polysubstituted indoles and quinolines. Their work showcased the versatility of these compounds in creating diverse organometallic structures (Sakai et al., 2008).
Agronomic Applications
1-Aminocyclopropane-1-carboxylic acid, a compound related to this compound, also has significant implications in agronomy. Tiwari et al. (2018) explored the use of ACC deaminase-producing beneficial rhizobacteria in mitigating drought and salt stress in plants, demonstrating the potential application of these compounds in enhancing plant resilience and productivity (Tiwari, Duraivadivel, Sharma, & P., 2018).
Mechanism of Action
Target of Action
It’s known that the effectiveness of a compound is often related to its interaction with biological targets such as proteins . The specific targets for 2-Ethynylcyclopropanecarboxylic acid remain to be identified.
Mode of Action
It’s known that targeted covalent inhibitors form irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets . Whether this compound acts in a similar manner is yet to be confirmed.
Biochemical Pathways
It’s known that compounds can influence various metabolic processes, including energy production, signaling systems, and genetic modification . The exact pathways influenced by this compound remain to be elucidated.
Result of Action
It’s known that the thermocatalytic reaction of alkyl diazoacetates with an excess of gaseous divinyl at atmospheric pressure proceeds with the formation of the corresponding esters of isomeric 2-vinylcyclopropanecarboxylic acids .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of a compound .
properties
IUPAC Name |
2-ethynylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOURCILMTVHBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 2-Ethynylcyclopropanecarboxylic acid esters?
A1: this compound esters can be synthesized through the reaction of alkyl diazoacetates with alkynes. For instance, reacting ethyl diazoacetate with phenylbutenyne produces diastereomers of the ester, which can be separated chromatographically. [] Another method involves reacting alkyl diazoacetates with gaseous butadiene, yielding 2-vinylcyclopropanecarboxylic acid esters. These can then be further converted into this compound. [, ]
Q2: Can you elaborate on the stereochemistry involved in the synthesis of these esters?
A2: The reaction of ethyl diazoacetate with phenylbutenyne yields both cis and trans isomers of the this compound ester. These diastereomers can be isolated through chromatographic techniques, leading to the acquisition of each isomer in its pure form. []
Q3: What are some interesting reactions or applications of this compound derivatives?
A3: this compound derivatives, specifically the acyl chlorides, can be used to synthesize alkynylcyclopropylcarbene complexes of chromium and tungsten. These complexes are formed through the reaction of the acyl chlorides with K2[M(CO)5], where M represents either chromium or tungsten. [] Additionally, 2-methyl-2-ethynylcyclopropanecarboxylic acid can undergo oxidative dimerization to form an unsaturated bicyclic γ-butyrolactone. [, ]
Q4: Is there structural information available for any of the compounds derived from this compound?
A4: Yes, an X-ray crystallographic study was conducted on the tungsten alkynylcyclopropylcarbene complex derived from the trans isomer of this compound. The analysis revealed a distorted cyclopropane ring within the complex's structure. []
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